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Cat. No.: B2837503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endothelial lipase (EL) gene

knockout (KO) studies in mice, a critical area of research for understanding lipid metabolism

and developing novel therapeutics for cardiovascular disease. Endothelial lipase, encoded by

the LIPG gene, is a key enzyme in the metabolism of high-density lipoprotein (HDL).

Inactivation of this gene in murine models has been instrumental in elucidating its physiological

roles. This document summarizes the key quantitative findings, details the experimental

methodologies employed, and visualizes the complex biological pathways involved.

Core Findings from Endothelial Lipase Knockout
Mouse Models
Endothelial lipase gene knockout in mice consistently leads to significant alterations in plasma

lipid profiles, most notably a substantial increase in HDL cholesterol levels. The data presented

below, compiled from multiple key studies, quantifies these effects under various dietary

conditions and in different genetic backgrounds.

Quantitative Data Summary
The following tables summarize the impact of endothelial lipase knockout on plasma lipid

concentrations and the development of atherosclerosis in mice.
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Table 1: Plasma Lipid Profile in Endothelial Lipase Knockout (EL-/-) Mice on a Standard Chow

Diet

Parameter
Wild-Type
(+/+) (mean
± SD)

Heterozygo
us (+/-)
(mean ± SD)

Homozygou
s (-/-) (mean
± SD)

% Change
(-/- vs +/+)

Reference

Total

Cholesterol

(mg/dL)

83.2 ± 12.1 106.7 ± 18.5 118.6 ± 19.8 +42.6% [1]

HDL

Cholesterol

(mg/dL)

60.3 ± 9.8 74.0 ± 12.4 93.9 ± 15.1 +55.7% [1]

Phospholipid

s (mg/dL)
134.5 ± 18.2 165.3 ± 24.7 189.6 ± 29.3 +41.0% [1]

Triglycerides

(mg/dL)
45.1 ± 10.3 48.2 ± 11.5 46.8 ± 9.9

No significant

change
[1]

Table 2: Plasma Lipid Profile in Endothelial Lipase Knockout (EL-/-) Mice on a High-Fat, High-

Cholesterol Diet
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Parameter
Wild-Type
(+/+) (mean
± SD)

Heterozygo
us (+/-)
(mean ± SD)

Homozygou
s (-/-) (mean
± SD)

% Change
(-/- vs +/+)

Reference

Total

Cholesterol

(mg/dL)

150.4 ± 25.6 198.7 ± 31.2 230.4 ± 38.7 +53.2% [1]

HDL

Cholesterol

(mg/dL)

85.2 ± 14.3 109.8 ± 19.6 128.9 ± 22.1 +51.3% [1]

Phospholipid

s (mg/dL)
180.1 ± 28.9 225.4 ± 36.1 265.8 ± 42.5 +47.6% [1]

Triglycerides

(mg/dL)
60.3 ± 12.8 75.1 ± 15.4 91.8 ± 18.2 +52.2% [1]

Table 3: Atherosclerotic Lesion Area in Different Mouse Models with Endothelial Lipase

Knockout

Mouse
Model

Genotype Diet
Lesion Area
(μm²) (mean
± SEM)

% Change
(-/- vs +/+)

Reference

apoE-/- EL+/+ Chow
148,000 ±

25,000
- [2]

apoE-/- EL-/- Chow
45,000 ±

10,000

~70%

decrease
[2]

LDLR-/- EL+/+ Western Not specified
No significant

difference
[3]

LDLR-/- EL-/- Western Not specified
No significant

difference
[3]

Experimental Protocols
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The following sections provide detailed methodologies for the key experiments cited in the

study of endothelial lipase knockout mice.

Generation of Endothelial Lipase Knockout Mice
The generation of mice with a targeted disruption of the LIPG gene is a foundational technique.

A replacement-type targeting vector is typically used to delete a critical exon, such as exon 2,

and replace it with a neomycin resistance cassette for selection.[1]

Protocol:

Genomic DNA Isolation: Isolate endothelial lipase genomic DNA from a mouse 129 DNA

BAC library.

Targeting Vector Construction: Construct a replacement-type targeting vector containing a

neomycin resistance cassette (e.g., PGK-NEO-bpA) and a herpes simplex virus thymidine

kinase (TK) cassette for negative selection. The vector is designed to replace exon 2 of the

endothelial lipase gene via homologous recombination.[1]

Electroporation and Selection: Electroporate the targeting vector into embryonic stem (ES)

cells (e.g., R1 ES cells). Select for successfully targeted ES cells using G418 (for neomycin

resistance) and ganciclovir (against the TK cassette).

Blastocyst Injection: Inject the selected ES cell clones into blastocysts from a suitable mouse

strain (e.g., C57BL/6J).

Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female

mice. The resulting chimeric offspring are then bred with wild-type mice (e.g., C57BL/6J) to

achieve germ-line transmission of the null allele.

Genotyping: Confirm the genotype of the offspring by Southern blot analysis or PCR of tail

DNA.

Plasma Lipid Analysis
Quantitative analysis of plasma lipids is crucial for phenotyping endothelial lipase knockout

mice.
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Protocol:

Sample Collection: Collect blood from fasted mice via retro-orbital bleeding or cardiac

puncture into tubes containing an anticoagulant (e.g., EDTA).

Plasma Separation: Centrifuge the blood samples to separate the plasma.

Lipid Measurement: Measure total plasma cholesterol, HDL cholesterol, triglycerides, and

phospholipids using commercially available enzymatic kits.[1]

Lipoprotein Profiling (FPLC): For a more detailed analysis of lipoprotein distribution, subject

pooled plasma samples to fast protein liquid chromatography (FPLC).[4]

Quantification of Atherosclerosis
The effect of endothelial lipase knockout on the development of atherosclerosis is a key

endpoint in many studies. This is typically assessed in atherosclerosis-prone mouse models

like apoE-/- and LDLR-/- mice.

Protocol:

Tissue Preparation: Euthanize mice at a predetermined age (e.g., 26 weeks) and perfuse the

vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4%

paraformaldehyde).

Aortic Root Sectioning: Dissect the aorta and embed the aortic root in a cryo-embedding

medium (e.g., OCT). Prepare serial cryosections of the aortic root.

Staining: Stain the sections with Oil Red O to visualize neutral lipids within the

atherosclerotic plaques. Counterstain with hematoxylin to visualize cell nuclei.

Image Analysis: Capture digital images of the stained sections and quantify the

atherosclerotic lesion area using image analysis software. The lesion area is typically

measured as the total Oil Red O-positive area.[3]

Visualizing the Pathways
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The following diagrams, generated using the DOT language, illustrate key biological pathways

and experimental workflows related to endothelial lipase function.

Signaling Pathways and Logical Relationships
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Caption: Endothelial lipase (EL) hydrolyzes phospholipids on HDL particles, leading to the

formation of remnant HDL which is then taken up by the liver via the SR-B1 receptor.
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Caption: The logical cascade of effects following endothelial lipase knockout, leading to both

potentially anti- and pro-atherogenic outcomes.
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Caption: A typical experimental workflow for studying the effects of endothelial lipase knockout

in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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